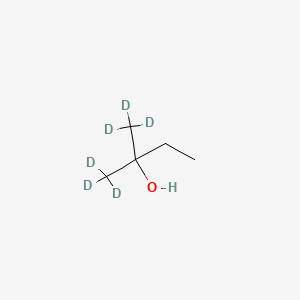
1,1-Dimethyl-1-propanol-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-1-propanol-d6 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is also known as tert-Pentyl Alcohol-d6. Deuterated compounds are often used in scientific research due to their unique properties, such as altered vibrational frequencies and kinetic isotope effects, which can provide valuable insights in various fields of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1-propanol-d6 typically involves the deuteration of tert-pentyl alcohol. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced with deuterium atoms. One common method involves the use of deuterated reagents such as deuterium gas (D2) or deuterated water (D2O) under specific reaction conditions to ensure the incorporation of deuterium into the desired positions of the molecule .
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves large-scale deuteration processes. These processes are designed to maximize the yield and purity of the deuterated product. Techniques such as catalytic exchange reactions, where deuterium is exchanged with hydrogen in the presence of a catalyst, are commonly employed .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethyl-1-propanol-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form deuterated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated ketones, while reduction could produce deuterated alkanes .
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-1-propanol-d6 has several applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanisms to study kinetic isotope effects and reaction pathways.
Biology: Deuterated compounds are used in metabolic studies to track the incorporation and transformation of molecules within biological systems.
Medicine: It can be used in drug development to study the pharmacokinetics and metabolism of deuterated drugs.
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-1-propanol-d6 involves its interaction with molecular targets and pathways in a manner similar to its non-deuterated counterpart. the presence of deuterium can alter the rate of chemical reactions due to the kinetic isotope effect. This effect can slow down or speed up certain reactions, providing valuable insights into reaction mechanisms and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Pentyl Alcohol: The non-deuterated version of 1,1-Dimethyl-1-propanol-d6.
Deuterated Alcohols: Other deuterated alcohols such as deuterated methanol (CD3OD) and deuterated ethanol (C2D5OD).
Uniqueness
This compound is unique due to its specific deuteration pattern, which provides distinct vibrational frequencies and kinetic isotope effects. These properties make it particularly useful in studies requiring precise tracking of molecular transformations and interactions .
Eigenschaften
IUPAC Name |
1,1,1-trideuterio-2-(trideuteriomethyl)butan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-4-5(2,3)6/h6H,4H2,1-3H3/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXVEPNJUHWQHW-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)(C([2H])([2H])[2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


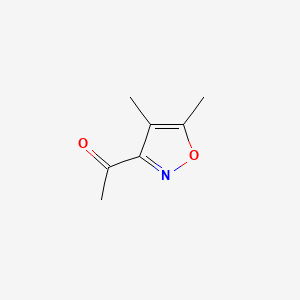
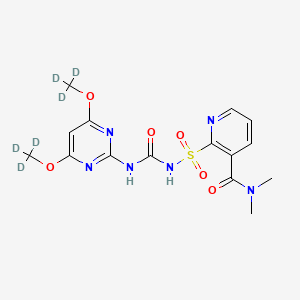



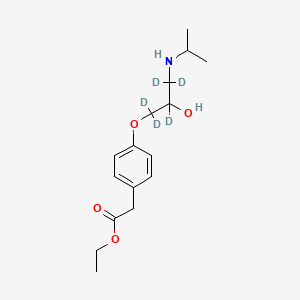
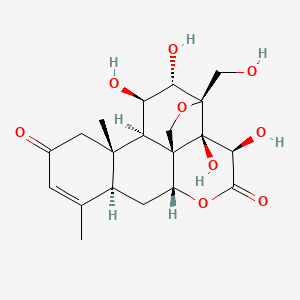


![N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564596.png)
